Cyclohexyl anthranilate
Overview
Description
Cyclohexyl anthranilate is an organic compound with the molecular formula C13H17NO2. It is an ester derived from anthranilic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Cyclohexyl anthranilate primarily targets the anthranilate synthase and anthranilate phosphoribosyltransferase enzymes . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The compound is involved in the formation of various C–N bonds and medicinally active heterocyclic systems . It participates in amination reactions, including cross-coupling reactions, C–H aminations, and annulation reactions .
Biochemical Pathways
This compound affects the tryptophan biosynthetic pathway. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate . Anthranilate is then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyltransferase . This pathway operates in plants and microorganisms .
Pharmacokinetics
As a flavor ingredient, it is expected to have good bioavailability .
Result of Action
The result of this compound’s action is the formation of N-heterocycles and various C–N bonds . These reactions demonstrate the synthetic potential of anthranils, providing a platform for C–N bond formation and heterocycle synthesis .
Biochemical Analysis
Biochemical Properties
Cyclohexyl anthranilate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with anthranilate synthase, an enzyme involved in the biosynthesis of tryptophan. This interaction is crucial for the regulation of tryptophan levels in cells. Additionally, this compound can chelate transition metals, forming complexes that exhibit catalytic and antipathogenic properties . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of tryptophan in Escherichia coli by interacting with anthranilate synthase . This interaction can lead to changes in gene expression and metabolic flux, impacting cellular metabolism. Furthermore, this compound’s ability to chelate metals can influence cell signaling pathways by modulating the availability of metal ions required for enzymatic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to anthranilate synthase, inhibiting its activity and thereby regulating the biosynthesis of tryptophan . This inhibition can lead to changes in gene expression related to tryptophan metabolism. Additionally, the compound’s ability to chelate metals allows it to form complexes that can act as enzyme inhibitors or activators, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of tryptophan biosynthesis . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate tryptophan biosynthesis without causing adverse effects . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activities . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and industrial applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of tryptophan. It interacts with anthranilate synthase, catalyzing the conversion of chorismate to anthranilate, a key intermediate in the tryptophan biosynthetic pathway . This interaction is essential for maintaining the balance of tryptophan levels in cells. Additionally, this compound can influence other metabolic pathways by chelating metals and forming complexes that modulate enzyme activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes by specific transporters, facilitating its distribution within various cellular compartments . Additionally, this compound can bind to proteins, affecting its localization and accumulation in tissues . These interactions are important for understanding the compound’s bioavailability and efficacy in biochemical processes.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with anthranilate synthase and other enzymes involved in tryptophan biosynthesis . Additionally, this compound can be directed to specific cellular compartments through post-translational modifications, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl anthranilate can be synthesized through the esterification of anthranilic acid with cyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Cyclohexyl anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Cyclohexyl anthranilate can be compared with other similar compounds, such as:
Methyl anthranilate: Another ester of anthranilic acid, commonly used in the fragrance industry.
Ethyl anthranilate: Known for its use in flavoring agents and perfumes.
Phenyl anthranilate: Studied for its potential biological activities.
Uniqueness: this compound stands out due to its unique combination of chemical stability and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
cyclohexyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZETDKFSMLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024884 | |
Record name | Cyclohexyl anthranilate | |
Source | EPA DSSTox | |
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Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Flash Point |
greater than 220 °F (NTP, 1992) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
7779-16-0 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | CAS Common Chemistry | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Cyclohexyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE0728B6A | |
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Record name | Cyclohexyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037695 | |
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Retrosynthesis Analysis
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